molecular formula C12H16O4 B12555222 Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- CAS No. 170985-87-2

Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)-

Cat. No.: B12555222
CAS No.: 170985-87-2
M. Wt: 224.25 g/mol
InChI Key: XKWVZVULYUVMHD-JTQLQIEISA-N
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Description

Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- is a chemical compound with the molecular formula C11H14O3 and a molecular weight of 194.23 g/mol . This compound is known for its unique structure, which includes a propanoic acid backbone with a phenylmethoxy group and a methyl ester functional group. It is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- can be achieved through the reaction of methyl (S)-(-)-lactate with benzyl bromide . The reaction typically involves the use of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions include maintaining a temperature of around 60-70°C and using an appropriate solvent like dimethylformamide (DMF) to dissolve the reactants.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenylmethoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) are commonly used.

Major Products Formed

    Oxidation: Propanoic acid derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenylmethoxy compounds.

Scientific Research Applications

Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- is utilized in several scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s ester group can undergo hydrolysis to release the active acid form, which can then interact with biological targets. The phenylmethoxy group may also play a role in modulating the compound’s activity by affecting its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Propanoic acid, 2-[(phenylmethoxy)methoxy]-, methyl ester, (2S)- is unique due to its specific structural features, such as the presence of both a phenylmethoxy group and a methyl ester group. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

CAS No.

170985-87-2

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

methyl (2S)-2-(phenylmethoxymethoxy)propanoate

InChI

InChI=1S/C12H16O4/c1-10(12(13)14-2)16-9-15-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3/t10-/m0/s1

InChI Key

XKWVZVULYUVMHD-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C(=O)OC)OCOCC1=CC=CC=C1

Canonical SMILES

CC(C(=O)OC)OCOCC1=CC=CC=C1

Origin of Product

United States

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